(4-Ethynylphenyl)-4-pyridinylmethanone
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Overview
Description
(4-Ethynylphenyl)-4-pyridinylmethanone is an organic compound that features a unique structure combining an ethynyl group attached to a phenyl ring and a pyridinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylphenyl)-4-pyridinylmethanone typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions, often at room temperature . The general reaction scheme is as follows:
Ar-X+R-C≡CH→Ar-C≡C-R
where Ar-X represents the aryl halide and R-C≡CH represents the terminal alkyne.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of eco-friendly solvents like glycerol has been explored to reduce environmental impact and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-Ethynylphenyl)-4-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl and pyridinyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl-substituted phenylpyridines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-Ethynylphenyl)-4-pyridinylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-Ethynylphenyl)-4-pyridinylmethanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the pyridinylmethanone moiety can coordinate with metal ions or form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (4-Ethynylphenyl)-4-pyridinylmethanone
- Tris(4-ethynylphenyl)amine
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Comparison:
- Structural Differences: While this compound features a single ethynyl group attached to a phenyl ring, tris(4-ethynylphenyl)amine has three ethynyl groups attached to an amine core, and ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine) is a metal complex with ethynyl-substituted terpyridine ligands .
- Unique Properties: this compound is unique in its ability to form stable complexes with metal ions and its potential for diverse chemical modifications, making it a versatile compound in various research applications .
Properties
CAS No. |
345911-44-6 |
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Molecular Formula |
C14H9NO |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4-ethynylphenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H9NO/c1-2-11-3-5-12(6-4-11)14(16)13-7-9-15-10-8-13/h1,3-10H |
InChI Key |
RFEAOVKLLMIOOK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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